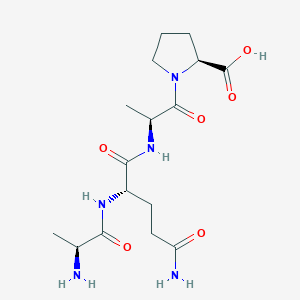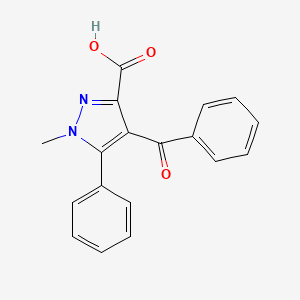
N-Methyl-2-(1H-1,2,3-triazol-1-yl)adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-2-(1H-1,2,3-triazol-1-yl)adenosine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-2-(1H-1,2,3-triazol-1-yl)adenosine typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method is favored for its high efficiency and selectivity. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale implementation of the CuAAC reaction. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, solvent choice, and catalyst concentration to achieve the desired product efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: N-Methyl-2-(1H-1,2,3-triazol-1-yl)adenosine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or other functional groups attached to it.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce new functional groups to the molecule .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of N-Methyl-2-(1H-1,2,3-triazol-1-yl)adenosine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The triazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site, leading to inhibition .
Comparaison Avec Des Composés Similaires
1,2,3-Triazole: A basic triazole compound with similar structural features but lacking the methyl and adenosine groups.
N-Methyl-1H-1,2,4-triazole: Another triazole derivative with a different nitrogen arrangement in the ring.
2-(1H-1,2,3-Triazol-1-yl)pyridine: A triazole compound with a pyridine ring attached.
Uniqueness: N-Methyl-2-(1H-1,2,3-triazol-1-yl)adenosine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the triazole ring with the adenosine moiety enhances its potential for biological activity and makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
918867-99-9 |
|---|---|
Formule moléculaire |
C13H16N8O4 |
Poids moléculaire |
348.32 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-(triazol-1-yl)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C13H16N8O4/c1-14-10-7-11(18-13(17-10)21-3-2-16-19-21)20(5-15-7)12-9(24)8(23)6(4-22)25-12/h2-3,5-6,8-9,12,22-24H,4H2,1H3,(H,14,17,18)/t6-,8-,9-,12-/m1/s1 |
Clé InChI |
PNHKSKYNPUEAHA-WOUKDFQISA-N |
SMILES isomérique |
CNC1=C2C(=NC(=N1)N3C=CN=N3)N(C=N2)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
SMILES canonique |
CNC1=C2C(=NC(=N1)N3C=CN=N3)N(C=N2)C4C(C(C(O4)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


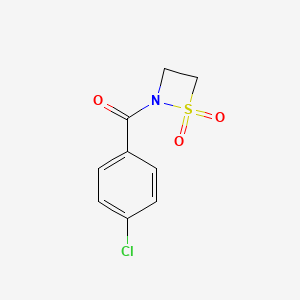
![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]benzonitrile](/img/structure/B14199522.png)
![8-Chloro-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14199529.png)
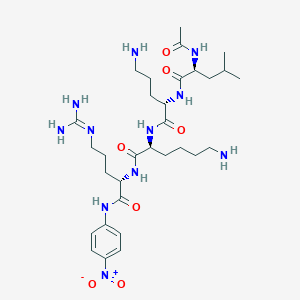
![3-Methoxy-5-[(4-methylphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14199533.png)
![4-{4-[(Oxan-2-yl)oxy]benzene-1-sulfonyl}phenol](/img/structure/B14199539.png)
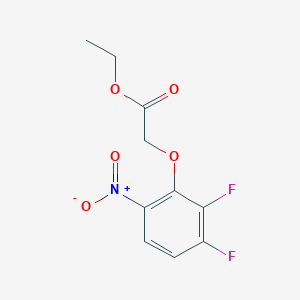
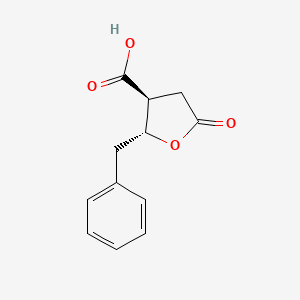
![[4-Heptoxy-3-(trifluoromethyl)phenyl]thiourea](/img/structure/B14199552.png)
![2-Azaspiro[4.4]nonane-1,3-dione, 2-[(2-fluorophenyl)methyl]-](/img/structure/B14199553.png)
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(methylenesulfanediyl)]dianiline](/img/structure/B14199564.png)
